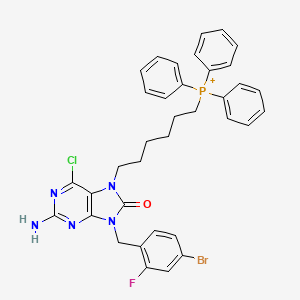
Smtin-T140
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Smtin-T140 is a potent and selective inhibitor of tumor-necrosis-factor-receptor associated protein 1 (TRAP1), a mitochondrial paralog of the heat shock protein 90 (Hsp90) family. TRAP1 is often overexpressed in various cancer cells and plays a crucial role in cellular metabolism and suppression of cell death pathways in harsh tumor environments . This compound has shown strong anticancer activity without significant toxicity to normal cells .
Vorbereitungsmethoden
The synthesis of Smtin-T140 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final product with high purity .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Smtin-T140 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts to facilitate substitution reactions. The major products formed from these reactions are often derivatives of this compound with modified biological properties .
Wissenschaftliche Forschungsanwendungen
Smtin-T140 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TRAP1 and its effects on cellular metabolism.
Biology: Employed in research to understand the role of TRAP1 in mitochondrial function and cellular stress responses.
Medicine: Investigated for its potential as an anticancer agent due to its ability to selectively inhibit TRAP1 and induce mitochondrial dysfunction in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting TRAP1 for cancer treatment
Wirkmechanismus
Smtin-T140 exerts its effects by selectively inhibiting TRAP1, leading to mitochondrial dysfunction. This inhibition destabilizes TRAP1 client proteins, such as succinate dehydrogenase complex subunit B (SDHB) and sirtuin 3 (SIRT3), and increases the phosphorylated form of AMP-activated protein kinase (AMPK). The result is an increase in mitochondrial reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential, ultimately leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Smtin-T140 is unique among TRAP1 inhibitors due to its high selectivity and potent anticancer activity. Similar compounds include:
Gamitrinib: Another TRAP1 inhibitor with anticancer properties, but with different selectivity and potency profiles.
17-AAG: An Hsp90 inhibitor that also affects TRAP1, but with broader target specificity and potential off-target effects
This compound stands out due to its selective inhibition of TRAP1 without affecting Hsp90, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C36H34BrClFN5OP+ |
|---|---|
Molekulargewicht |
718.0 g/mol |
IUPAC-Name |
6-[2-amino-9-[(4-bromo-2-fluorophenyl)methyl]-6-chloro-8-oxopurin-7-yl]hexyl-triphenylphosphanium |
InChI |
InChI=1S/C36H34BrClFN5OP/c37-27-21-20-26(31(39)24-27)25-44-34-32(33(38)41-35(40)42-34)43(36(44)45)22-12-1-2-13-23-46(28-14-6-3-7-15-28,29-16-8-4-9-17-29)30-18-10-5-11-19-30/h3-11,14-21,24H,1-2,12-13,22-23,25H2,(H2,40,41,42)/q+1 |
InChI-Schlüssel |
WMHQIAATFFUMMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCCCN2C3=C(N=C(N=C3Cl)N)N(C2=O)CC4=C(C=C(C=C4)Br)F)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















